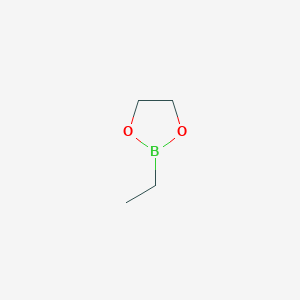
2-Ethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis
Chiral Reagents in Asymmetric Reduction
One of the most notable applications of 2-ethyl-1,3,2-dioxaborolane is in the asymmetric reduction of prochiral ketones. The compound serves as a chiral auxiliary that facilitates the formation of enantiomerically enriched alcohols. For instance, studies have demonstrated that using a chiral dioxaborolane derived from natural terpenes can yield high enantioselectivities (up to 96% ee) in the reduction of prochiral ketones with excellent chemical yields (85-97%) .
Case Study: Reduction of Prochiral Ketones
A significant study involved the use of 2-methoxy-1,3,2-dioxaborolane in the borane-mediated asymmetric reduction of various prochiral ketones. The results indicated that the dioxaborolane effectively mediated the reaction at room temperature, producing optically active alcohols with high enantioselectivity. The following table summarizes the results:
| Entry | Ketone Structure | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | C6H5C O CH3 | C6H5C OH CH3 | 93 | 64 |
| 2 | C6H5C O CH2CH3 | C6H5C OH CH2CH3 | 94 | 64 |
| 3 | C6H5C O CH CH 3 2 | C6H5C OH CH CH 3 2 | 87 | 63 |
This table illustrates the effectiveness of this compound in facilitating high yields and enantioselectivities during asymmetric reductions .
Catalytic Applications
Catalyst for Enantioselective Reactions
In addition to its role as a chiral auxiliary, this compound has been employed as a catalyst in various enantioselective reactions. Its ability to stabilize transition states allows for enhanced selectivity in reactions such as aldol condensations and reductions of oxime ethers .
Synthesis and Stability
Preparation Techniques
The synthesis of this compound typically involves the reaction of boron reagents with diols or other organic compounds under controlled conditions. The stability of this compound is crucial for its application in synthetic chemistry; it can form stable complexes with substrates while maintaining reactivity .
特性
CAS番号 |
10173-38-3 |
|---|---|
分子式 |
C4H9BO2 |
分子量 |
99.93 g/mol |
IUPAC名 |
2-ethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |
InChIキー |
FUYGCKPWPICJEY-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)CC |
正規SMILES |
B1(OCCO1)CC |
Key on ui other cas no. |
10173-38-3 |
同義語 |
2-Ethyl-1,3,2-dioxaborolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















